molecular formula C31H39N5O5 B1200455 Ergoptin CAS No. 29475-05-6

Ergoptin

Cat. No. B1200455
CAS RN: 29475-05-6
M. Wt: 561.7 g/mol
InChI Key: JFRCRHHCXKEHBW-YKAZNSBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergoptin is a natural product found in Scolochloa festucacea, Festuca rubra, and other organisms with data available.

Scientific Research Applications

Endocrine and Metabolic Regulation
Research has highlighted the significant role of leptin, a hormone closely related to ergoptin, in regulating endocrine functions and energy balance. A study by Clement et al. (1998) described a mutation in the leptin receptor gene leading to obesity and pituitary dysfunction, showcasing leptin's vital role in several endocrine functions in humans. Furthermore, Ozata, Ozdemir, and Licinio (1999) explored the multiple endocrine defects, decreased sympathetic tone, and immune system dysfunctions associated with leptin deficiency, indicating new targets for leptin action and providing insights into the role of ergoptin in these processes (Clément et al., 1998); (Ozata, Ozdemir, & Licinio, 1999).

Neurophysiological and Cognitive Aspects
The cognitive-neurophysiological relevance of the neuropeptide S system, which is influenced by ergoptin, was investigated by Beste et al. (2013). This study shed light on how ergoptin might influence cognitive processes related to anxiety and stress response. Additionally, Bokura, Yamaguchi, and Kobayashi (2001) analyzed the electrophysiological basis for executive and inhibitory control of responses, providing insights into the possible effects of ergoptin on cognitive functions and inhibitory control (Beste et al., 2013); (Bokura, Yamaguchi, & Kobayashi, 2001).

Cardiovascular and Hematological Effects
The effects of ergoptin-related compounds on cardiovascular health were explored by Zanettini et al. (2007), who studied valvular heart disease associated with dopamine receptor agonists used in Parkinson's disease, a group of compounds related to ergoptin. Kumar et al. (2011) investigated the impact of ergocalciferol on recombinant human erythropoietin use, providing insights into ergoptin's potential influence on cardiovascular and hematological parameters (Zanettini et al., 2007); (Kumar et al., 2011).

Neurochemical Mechanisms and Behavioral Analysis
Fuxe et al. (1978) delved into the impact of ergot drugs, including ergoptin, on central monoaminergic mechanisms, particularly dopaminergic mechanisms. Their findings contribute to understanding the neurochemical pathways influenced by ergoptin and its potential therapeutic applications (Fuxe et al., 1978).

properties

CAS RN

29475-05-6

Product Name

Ergoptin

Molecular Formula

C31H39N5O5

Molecular Weight

561.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7R)-4-ethyl-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C31H39N5O5/c1-5-30(29(39)36-24(12-17(2)3)28(38)35-11-7-10-25(35)31(36,40)41-30)33-27(37)19-13-21-20-8-6-9-22-26(20)18(15-32-22)14-23(21)34(4)16-19/h6,8-9,13,15,17,19,23-25,32,40H,5,7,10-12,14,16H2,1-4H3,(H,33,37)/t19-,23-,24-,25+,30-,31+/m1/s1

InChI Key

JFRCRHHCXKEHBW-YKAZNSBZSA-N

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C

SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C

synonyms

beta-ergoptine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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